7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Catalog No.
S15671265
CAS No.
1936437-50-1
M.F
C6H5IN4
M. Wt
260.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine

CAS Number

1936437-50-1

Product Name

7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine

IUPAC Name

7-iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Molecular Formula

C6H5IN4

Molecular Weight

260.04 g/mol

InChI

InChI=1S/C6H5IN4/c7-3-1-9-5-4(3)10-2-11-6(5)8/h1-2,9H,(H2,8,10,11)

InChI Key

IBHWCIGLLKMCAY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)N)I

7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines, characterized by a fused pyrrole and pyrimidine ring structure. The molecular formula for this compound is C6H5IN4C_6H_5IN_4 with a molecular weight of approximately 260.04 g/mol . This compound is notable for its unique structural features, including the presence of an iodine atom at the 7-position and an amino group at the 4-position, which contribute to its chemical reactivity and biological activity.

The reactivity of 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine can be attributed to its functional groups. The amino group can participate in nucleophilic substitutions, while the iodine atom can undergo electrophilic reactions. Typical reactions may include:

  • Nucleophilic substitution: The amino group can react with electrophiles, forming various derivatives.
  • Halogenation: The iodine atom can be substituted or eliminated under certain conditions.
  • Condensation reactions: The amino group can also react with carbonyl compounds to form imines or amines.

These reactions make it a versatile intermediate in organic synthesis.

7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential as an inhibitor of various enzymes and receptors. Specifically, it shows promise as an inhibitor of certain kinases, which are crucial in cell signaling pathways associated with cancer and other diseases . Its structural similarity to other biologically active compounds enhances its potential therapeutic applications.

The synthesis of 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves several steps:

  • Starting Material Preparation: Synthesis often begins with commercially available pyrrolopyrimidine precursors.
  • Iodination: The introduction of iodine can be achieved using reagents such as iodine monochloride or N-iodosuccinimide in a suitable solvent (e.g., DMF) under controlled temperatures.
  • Isolation and Purification: After the reaction, the product is isolated through filtration or extraction methods, followed by purification techniques such as recrystallization or chromatography.

Detailed protocols may vary depending on specific laboratory conditions .

7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine has several applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical agents targeting cancer and other diseases.
  • Research Tool: The compound is utilized in biochemical research to study enzyme inhibition and cellular signaling pathways.
  • Material Science: Due to its unique properties, it may find applications in developing new materials with specific electronic or optical characteristics.

Interaction studies involving 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular docking: To predict how the compound interacts with target proteins.
  • In vitro assays: To evaluate its inhibitory effects on specific enzymes or receptors.

Such studies are essential for understanding the pharmacological profile and therapeutic potential of this compound .

Several compounds share structural similarities with 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine163622-50-20.93
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine1416354-36-30.92
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amino862729-13-30.80
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amino1080467-50-00.70
1H-Pyrrolo[2,3-b]pyridin-6-amino145901-11-70.68

Uniqueness

The uniqueness of 7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine lies primarily in its iodine substitution at the seventh position and its specific amino group placement at the fourth position. These features distinguish it from other pyrrolopyrimidine derivatives and contribute to its distinct biological activities and synthetic utility .

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

259.95589 g/mol

Monoisotopic Mass

259.95589 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-15

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